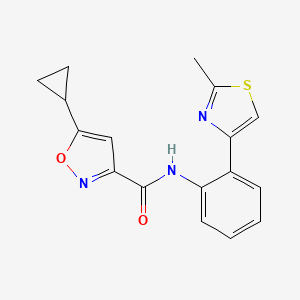

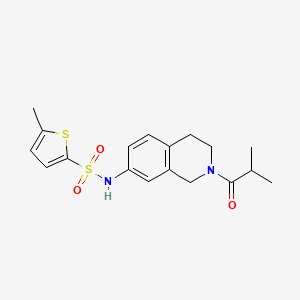

![molecular formula C20H17N3O B2822400 2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one CAS No. 866050-26-2](/img/structure/B2822400.png)

2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .

Synthesis Analysis

Quinazolinones can be synthesized through various methods. One of the most common methods is the reaction of anthranilic acid with acetic anhydride in acetic acid . Another method involves a one-pot three-component reaction including an intramolecular rearrangement and a cyclization through an intramolecular nucleophilic reaction .Molecular Structure Analysis

The molecular structure of quinazolinones can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about functional groups present in the molecule . The NMR spectrum can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. They have been used as reagents in organic and medicinal synthesis . The type of reactions they undergo can depend on the substituents present on the quinazolinone ring .Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinones can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The IR and NMR spectra can provide information about the chemical properties of the compound .科学的研究の応用

Synthesis and Biological Activities

Antitubercular Activity

Novel pyrazole–quinazolinone hybrid analogs, including compounds structurally related to 2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one, have shown significant antitubercular activity against Mycobacterium tuberculosis, demonstrating their potential as therapeutic agents for tuberculosis treatment (Pandit & Dodiya, 2012).

Antimycobacterial and Antimicrobial Activity

Compounds derived from pyrazolo[1,5-a]quinazolin-5-one have been reported to possess antimycobacterial activity against various Mycobacterium spp. strains, with some compounds showing inhibitory activity comparable to standard drugs, indicating their importance in developing new antimicrobial agents (Quiroga et al., 2014).

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies have found that certain derivatives exhibit significant effects in models of inflammation and pain, suggesting their potential for development as analgesic and anti-inflammatory drugs (Yeşilada et al., 2004).

Antitumor Activity

Some quinazolinone derivatives have been investigated for their potential antitumor activities, with research focusing on their ability to inhibit key enzymes involved in cancer cell proliferation. This line of research highlights the versatility of the quinazolinone scaffold in medicinal chemistry and its potential for contributing to new cancer treatments.

Chemical Synthesis and Methodology

The synthesis of this compound and its derivatives has been a subject of interest due to their complex structure and potential biological activities. Studies have explored various synthetic routes, including catalyst-free conditions and microwave-assisted synthesis, to improve the efficiency and yield of these compounds (Ezzati et al., 2017).

作用機序

将来の方向性

特性

IUPAC Name |

2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O/c1-15-14-19-22(13-7-10-16-8-3-2-4-9-16)20(24)17-11-5-6-12-18(17)23(19)21-15/h2-12,14H,13H2,1H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNYPEFEDLYAEE-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=CC=CC=C3C(=O)N(C2=C1)CC=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN2C3=CC=CC=C3C(=O)N(C2=C1)C/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

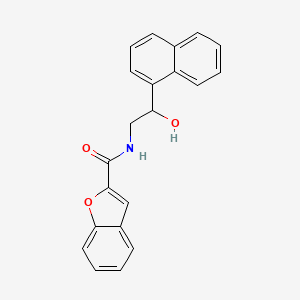

![7-[(4-Fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2822318.png)

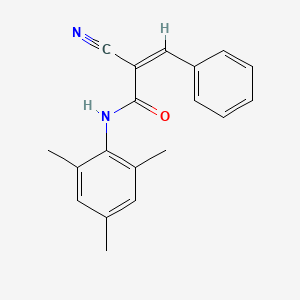

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,3-dihydroquinoxaline-6-carboxylic acid](/img/structure/B2822321.png)

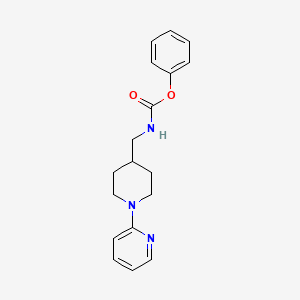

![4-(2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2822326.png)

![5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2822328.png)

![N'-(6-bromo-4-phenylquinazolin-2-yl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B2822330.png)

![1'-(2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2822331.png)

![[4-(1,2-Diaminoethyl)phenyl]methanol;dihydrochloride](/img/structure/B2822334.png)